molecular formula C14H12N4O4 B2972820 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 1903784-88-2

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2972820
CAS No.: 1903784-88-2
M. Wt: 300.274
InChI Key: ADZHNTUJEGRRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 5-cyclopropylisoxazole moiety. This structure combines three distinct heterocycles: furan (oxygen-containing), oxadiazole (nitrogen-oxygen system), and isoxazole (oxygen-nitrogen fused ring).

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-14(10-2-1-5-20-10)15-7-12-16-13(18-22-12)9-6-11(21-17-9)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZHNTUJEGRRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, an oxadiazole moiety, and a cyclopropyl group. Its molecular formula is C14H14N4O3C_{14}H_{14}N_4O_3, and it exhibits properties that suggest potential bioactivity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of derivatives similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). A study reported that certain derivatives displayed cell viability percentages as low as 33.29% against HepG2 cells when treated with concentrations around 0.05% .
CompoundCell LineCell Viability (%)
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22

These results suggest that modifications to the oxadiazole and isoxazole groups can enhance anti-cancer activity.

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties:

  • Activity Against Bacteria : Compounds similar to this compound exhibited effective inhibition against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 230 µg/mL .
Bacterial StrainMIC (µg/mL)
E. coli230
S. aureus265

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Cell Proliferation : The oxadiazole and isoxazole moieties are believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membrane integrity or inhibit essential bacterial enzymes, leading to cell death.

Study on Anti-Cancer Activity

A recent study conducted on a series of carbamothioyl-furan derivatives demonstrated their efficacy against multiple cancer cell lines. The study utilized various concentrations to determine IC50 values and compared these findings with standard chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial potential of structurally related compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The compounds were assessed using the well diffusion method, showcasing zones of inhibition comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of heterocyclic systems. Below is a comparative analysis with key analogs from the evidence:

Compound Name Core Structure Key Substituents Reported Activity Reference
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide (Target Compound) Furan-2-carboxamide + oxadiazole + isoxazole Cyclopropyl-isoxazole, oxadiazole-methyl linkage Hypothesized antiviral/kinase inhibition N/A
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Furan-2-carboxamide Piperazine-sulfonylphenyl, ethoxy linker High docking score against viral polymerases
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide Thiazole, phenylsulfanylmethyl Structural analog with sulfur-based substitution
Dorsilurin K Flavonoid derivative Multiple hydroxyl and methoxy groups Antiviral docking activity (e.g., MPXV targets)

Key Observations :

Heterocyclic Diversity: The target compound’s oxadiazole-isoxazole-furan system distinguishes it from simpler furan carboxamides (e.g., ’s thiazole-substituted analog). Oxadiazoles are known for metabolic stability and enzyme inhibition, while isoxazoles contribute to π-π interactions in binding pockets .

Biological Activity : Analogs like N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide () exhibit strong docking scores against viral targets (e.g., monkeypox DNA polymerase), suggesting that the furan-carboxamide scaffold is a viable platform for antiviral design. The target compound’s cyclopropyl-isoxazole group may enhance target selectivity or solubility compared to bulkier substituents .

Sulfur vs. Sulfur atoms can influence redox activity and binding kinetics .

Computational and Experimental Insights

  • For example, the oxadiazole ring may mimic nucleotide triphosphates in viral polymerase binding sites, as seen in compounds like Dorsilurin K .
  • Synthetic Accessibility : The compound’s synthesis likely involves cyclocondensation (for oxadiazole/isoxazole rings) and amide coupling (furan-carboxamide), similar to methods used for analogs in and . Crystallographic validation (e.g., via SHELX software, ) would confirm its 3D conformation and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.